![molecular formula C11H8ClF3N4 B2703912 N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-pyridinediamine CAS No. 477864-63-4](/img/structure/B2703912.png)
N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-pyridinediamine
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Overview
Description
Trifluoromethylpyridines (TFMP) and its derivatives are widely used in the agrochemical and pharmaceutical industries . They are considered key structural motifs in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of TFMP derivatives is a significant area of research. For instance, the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are complex and varied. They are used in the synthesis of various agrochemicals and pharmaceuticals .Physical And Chemical Properties Analysis
A related compound, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, is a liquid with a refractive index of 1.433. It has a boiling point of 50-55 °C and a density of 1.524 g/mL at 25 °C .Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridines, including N2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyridine-2,6-diamine, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests . Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Trifluoromethylpyridines are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of Novel Imidazo[1,2-a]pyridine-Coumarin Hybrid Molecules
2-Amino-3-chloro-5-trifluoromethylpyridine acts as a reactant in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules. These molecules are potential inhibitors of NS5B in the treatment of Hepatitis C .
Production of Crop-Protection Products
2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of trifluoromethylpyridine, is used in the production of several crop-protection products .
Regioexhaustive Functionalization
2-Chloro-5-(trifluoromethyl)pyridine may be employed as a model substrate to investigate the regioexhaustive functionalization .
Development of Fluorinated Organic Chemicals
Trifluoromethylpyridines are an important subgroup of fluorinated compounds. They have been instrumental in many recent advances in the agrochemical, pharmaceutical, and functional materials fields .
Mechanism of Action
Target of Action
The primary targets of N2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyridine-2,6-diamine are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyridine-2,6-diamine These factors could include pH, temperature, the presence of other molecules, and more
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyridine-2,6-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3N4/c12-7-4-6(11(13,14)15)5-17-10(7)19-9-3-1-2-8(16)18-9/h1-5H,(H3,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDKWKYJPHYVRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)NC2=C(C=C(C=N2)C(F)(F)F)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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